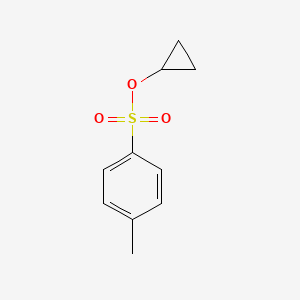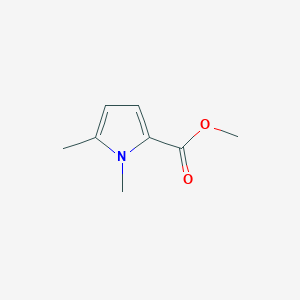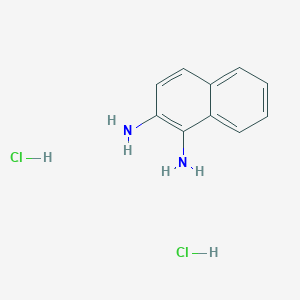
Cyclopropyl 4-methylbenzenesulfonate
Overview
Description
Cyclopropyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C₁₀H₁₂O₃S and a molecular weight of 212.27 g/mol . It is known for its use as a polymerase inhibitor, particularly in the inhibition of HIV-1 reverse transcriptase . This compound has shown activity against both wild-type and drug-resistant HIV strains .
Preparation Methods
The synthesis of Cyclopropyl 4-methylbenzenesulfonate can be achieved through various methods. One practical and scalable method involves the synthesis of 1-vinylthis compound, which serves as an intermediate for the rapid and economical synthesis of alkylidenecyclopropanes . This process involves metal-catalyzed higher-order carbocyclization and cycloisomerization reactions . Another method includes the oxidation and tosyl protection of specific precursors, followed by silyl deprotection and partial alkyne reduction .
Chemical Reactions Analysis
Cyclopropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the sulfonate group is replaced by other nucleophiles.
Cycloaddition Reactions: It is involved in cycloaddition reactions, such as 1,3-dipolar cycloaddition.
Solvolysis: The compound can undergo solvolysis, leading to the formation of cyclopropyl cation.
Common reagents used in these reactions include sodium hydride, acetic acid, and various metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclopropyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl 4-methylbenzenesulfonate involves the inhibition of HIV-1 reverse transcriptase by binding to the catalytic site of the ns5b polymerase . This binding prevents the polymerase from synthesizing viral DNA, thereby inhibiting the replication of the virus . The compound has shown activity against both wild-type and drug-resistant HIV strains .
Comparison with Similar Compounds
Cyclopropyl 4-methylbenzenesulfonate can be compared with other polymerase inhibitors, such as:
Cyclopropylmethyl 4-methylbenzenesulfonate: Similar in structure but differs in the substituent on the cyclopropyl ring.
Vinylthis compound: Used as an intermediate in the synthesis of alkylidenecyclopropanes.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
cyclopropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-8-2-6-10(7-3-8)14(11,12)13-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKALFOPMXMTAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B3178743.png)





![13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3178794.png)
